
1,1,1-Trichloropropan-2-yl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloropropan-2-yl 2,2-dimethylpropanoate is a chemical compound known for its unique structure and properties It is an ester formed from the reaction of 1,1,1-trichloropropan-2-ol and 2,2-dimethylpropanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trichloropropan-2-yl 2,2-dimethylpropanoate can be synthesized through an esterification reaction. The typical synthetic route involves the reaction of 1,1,1-trichloropropan-2-ol with 2,2-dimethylpropanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trichloropropan-2-yl 2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,1,1-trichloropropan-2-ol and 2,2-dimethylpropanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: 1,1,1-Trichloropropan-2-ol and 2,2-dimethylpropanoic acid.
Reduction: 1,1,1-Trichloropropan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Trichloropropan-2-yl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-trichloropropan-2-yl 2,2-dimethylpropanoate involves its reactivity with various biological and chemical targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloropropan-2-yl acetate: Similar ester structure but with an acetate group instead of a 2,2-dimethylpropanoate group.
1,1,1-Trichloropropan-2-yl butanoate: Another ester with a butanoate group.
1,1,1-Trichloropropan-2-yl benzoate: An ester with a benzoate group.
Uniqueness
1,1,1-Trichloropropan-2-yl 2,2-dimethylpropanoate is unique due to the presence of the 2,2-dimethylpropanoate group, which imparts specific steric and electronic properties to the compound
Propiedades
Número CAS |
57392-62-8 |
|---|---|
Fórmula molecular |
C8H13Cl3O2 |
Peso molecular |
247.5 g/mol |
Nombre IUPAC |
1,1,1-trichloropropan-2-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H13Cl3O2/c1-5(8(9,10)11)13-6(12)7(2,3)4/h5H,1-4H3 |
Clave InChI |
UEYIQMDLAGZCRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(Cl)(Cl)Cl)OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



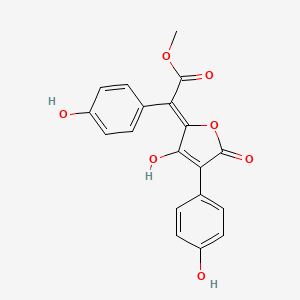
![8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14628399.png)
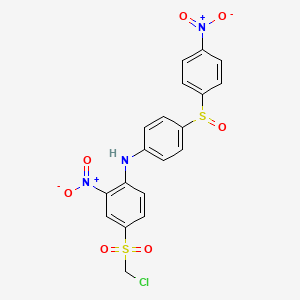
![Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-](/img/structure/B14628406.png)


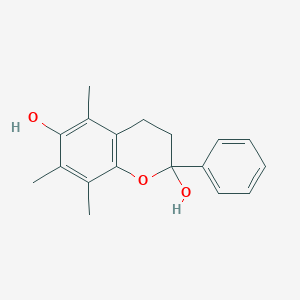
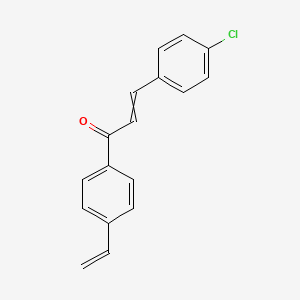

![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
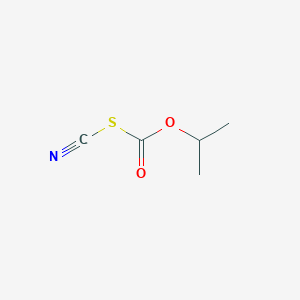
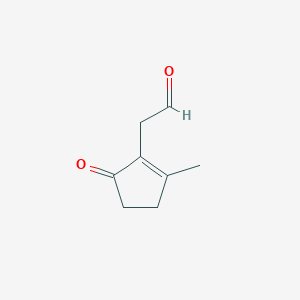
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)
